4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide
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Overview
Description
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules. The presence of the oxazolidine ring adds to its versatility, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the nf-κb pathway .
Biochemical Pathways
The compound is known to affect the NF-κB signaling pathway . The NF-κB pathway is a complex signal transduction pathway that plays a key role in regulating immune response, inflammation, cell growth, and survival.
Result of Action
Similar compounds have been found to inhibit the nf-κb pathway, which could potentially lead to effects on cell growth and survival .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Dosage Effects in Animal Models
The effects of 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide vary with different dosages in animal models
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its stability and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Uniqueness
Compared to similar compounds, 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide stands out due to the presence of the oxazolidine ring, which imparts unique chemical properties and enhances its versatility in various applications .
Properties
IUPAC Name |
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)7-2-1-3-8(4-7)15-10(18)16-5-9(17)6-19-16/h1-4,9,17H,5-6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMBWHXFYQIPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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